An In-Depth Technical Guide to 7-Bromonaphthalen-1-ol (CAS: 91270-69-8)
An In-Depth Technical Guide to 7-Bromonaphthalen-1-ol (CAS: 91270-69-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromonaphthalen-1-ol is a halogenated aromatic alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive bromide on the naphthalene scaffold, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and characterization protocols, reactivity, and potential applications, particularly in the realm of medicinal chemistry and materials science. The strategic placement of the bromo and hydroxyl functionalities allows for selective and orthogonal chemical modifications, opening avenues for the creation of novel compounds with desired physicochemical and biological properties.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 7-Bromonaphthalen-1-ol is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 91270-69-8 | [1][2][3] |
| Molecular Formula | C₁₀H₇BrO | [1][2][3] |
| Molecular Weight | 223.07 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow solid | General supplier information |
| Purity | Typically ≥98% | [1][2] |
| SMILES | OC1=C2C=C(Br)C=CC2=CC=C1 | [1][2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1][2] |
| LogP | 3.3079 | [1][2] |
| Hydrogen Bond Donors | 1 | [1][2] |
| Hydrogen Bond Acceptors | 1 | [1][2] |
| Rotatable Bonds | 0 | [1][2] |
| Storage | Room temperature, under an inert atmosphere (e.g., nitrogen) | [1][2][3] |
Synthesis and Purification
The synthesis of 7-Bromonaphthalen-1-ol can be achieved through the electrophilic bromination of 1-naphthol. The regioselectivity of this reaction is a critical aspect, as the directing effects of the hydroxyl group can lead to a mixture of isomers. The following protocol is a generalized procedure based on established methods for the bromination of naphthol derivatives.
Experimental Protocol: Synthesis of 7-Bromonaphthalen-1-ol
Objective: To synthesize 7-Bromonaphthalen-1-ol via electrophilic bromination of 1-naphthol.
Causality of Experimental Choices:
-
Solvent: A polar protic solvent like glacial acetic acid is often used as it can dissolve the starting material and the brominating agent, and also helps to moderate the reactivity of bromine.
-
Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for aromatic compounds. N-Bromosuccinimide (NBS) can also be used as a milder alternative to improve selectivity and reduce the formation of polybrominated byproducts.
-
Temperature Control: The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the bromination and to influence the regioselectivity.
Materials:
-
1-Naphthol
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (for quenching)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a well-ventilated fume hood, dissolve 1-naphthol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel to the stirred solution of 1-naphthol over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange color of excess bromine disappears.
-
Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
Purification Protocol
Causality of Experimental Choices:
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. Ethanol or a mixture of ethanol and water is often a good starting point for naphthol derivatives.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed to separate the desired isomer from other brominated byproducts based on their different polarities.
Procedure:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat the solution until it becomes clear and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
If isomeric impurities persist, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent may be necessary. The polarity of the eluent should be optimized to achieve good separation.
Spectroscopic Characterization
The structural confirmation and purity assessment of 7-Bromonaphthalen-1-ol are accomplished through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
A proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 7-Bromonaphthalen-1-ol, the aromatic region will show a complex pattern of signals. The hydroxyl proton will typically appear as a broad singlet, the chemical shift of which is dependent on concentration and the solvent used.
-
¹H NMR (300 MHz, CDCl₃): δ 8.41 (d, J = 1.8 Hz, 1H), 7.68 (d, J = 8.7 Hz, 1H), 7.57 (dd, J = 8.7, 1.8 Hz, 1H), 7.41 (d, J = 8.4 Hz, 1H), 7.28-7.35 (m, 1H), 6.62 (d, J = 7.2 Hz, 1H), 5.80 (br s, 1H, -OH).
Interpretation: The downfield singlet at δ 8.41 ppm is characteristic of the proton at the C8 position, deshielded by the peri-interaction with the hydroxyl group. The other aromatic protons appear as doublets and multiplets in the expected regions. The broad singlet at δ 5.80 ppm is indicative of the hydroxyl proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. For 7-Bromonaphthalen-1-ol, ten distinct signals are expected in the aromatic region.
-
Predicted ¹³C NMR (in ppm): The carbon bearing the hydroxyl group (C1) is expected to be significantly deshielded (around 150-155 ppm). The carbon attached to the bromine atom (C7) will also be downfield, but its chemical shift will be influenced by the heavy atom effect. The other aromatic carbons will resonate in the typical range of 110-135 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
Characteristic IR Absorptions (cm⁻¹):
-
~3200-3600 (broad): O-H stretching vibration of the hydroxyl group.
-
~3000-3100 (sharp): Aromatic C-H stretching.
-
~1500-1600: Aromatic C=C stretching.
-
~1200-1300: C-O stretching.
-
~500-700: C-Br stretching.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Expected Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 222 and 224, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Reactivity and Chemical Transformations
The chemical reactivity of 7-Bromonaphthalen-1-ol is primarily governed by the hydroxyl and bromo functional groups. These groups can be selectively targeted to introduce a wide range of functionalities, making this compound a valuable intermediate in multistep syntheses.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions.
-
O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) yields the corresponding ether.
-
O-Acylation: Reaction with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine affords the corresponding ester.
Reactions of the Bromo Group: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the naphthalene ring is well-suited for participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[4][5] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of 7-Bromonaphthalen-1-ol.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
In a Schlenk flask, combine 7-Bromonaphthalen-1-ol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[6][7][8][9] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Caption: Generalized workflow for the Buchwald-Hartwig amination of 7-Bromonaphthalen-1-ol.
Exemplary Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).
-
Add 7-Bromonaphthalen-1-ol (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Applications in Research and Drug Development
7-Bromonaphthalen-1-ol is a valuable starting material for the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science.[2] The naphthalene scaffold is a common motif in many biologically active molecules.
-
Pharmaceutical Intermediates: Its ability to undergo diverse chemical transformations makes it an important intermediate in the synthesis of potential drug candidates.[2] For instance, the introduction of different aryl or amino groups via cross-coupling reactions can lead to libraries of compounds for screening against various biological targets.
-
Fluorescent Markers and Dyes: The naphthalene core is known for its fluorescent properties. Derivatives of 7-Bromonaphthalen-1-ol could be explored for the development of novel fluorescent probes and dyes for biological imaging and sensing applications.[2]
-
Organic Semiconductors: Naphthalene derivatives are also of interest in materials science for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2]
While specific biological studies on 7-Bromonaphthalen-1-ol are not widely reported, related brominated phenolic compounds and naphthalene derivatives have shown a range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects.[6][10][11][12] For example, some bromophenols isolated from marine algae have demonstrated potent inhibition of enzymes relevant to Alzheimer's disease.[6] This suggests that derivatives of 7-Bromonaphthalen-1-ol could be promising candidates for biological evaluation.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 7-Bromonaphthalen-1-ol.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[1][2][3]
Conclusion
7-Bromonaphthalen-1-ol is a key synthetic intermediate with significant potential in the fields of drug discovery, materials science, and organic synthesis. Its versatile reactivity, stemming from the presence of both a hydroxyl and a bromo group on the naphthalene core, allows for the construction of a diverse range of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and reactivity, offering a valuable resource for researchers and scientists looking to utilize this compound in their work. Further exploration of the biological activities of its derivatives is a promising area for future research.
References
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-3-methylnaphthalen-1-ol. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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MySkinRecipes. (n.d.). 7-Bromonaphthalen-1-ol. Retrieved from [Link]
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PubMed. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Retrieved from [Link]
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